Cas no 1354706-20-9 (4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid)
![4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1354706-20-9x500.png)
4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- 4-(4-chlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
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- インチ: 1S/C14H10ClN3O2/c1-18-13-11(12(17-18)14(19)20)10(6-7-16-13)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,19,20)
- InChIKey: JXRLMEHZWJXLJD-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1C=CN=C2C=1C(C(=O)O)=NN2C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 373
- トポロジー分子極性表面積: 68
- 疎水性パラメータ計算基準値(XlogP): 2.9
4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287481-1g |
4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
1354706-20-9 | 97% | 1g |
$379 | 2021-08-18 | |
Chemenu | CM287481-5g |
4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
1354706-20-9 | 97% | 5g |
$958 | 2021-08-18 | |
Chemenu | CM287481-10g |
4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
1354706-20-9 | 97% | 10g |
$1515 | 2021-08-18 | |
Chemenu | CM287481-1g |
4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
1354706-20-9 | 97% | 1g |
$446 | 2023-02-18 |
4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acidに関する追加情報
Introduction to 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS No. 1354706-20-9)
4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, identified by its CAS number 1354706-20-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazolopyridine class, a scaffold that has been extensively studied for its role in drug discovery, particularly in the development of small-molecule inhibitors targeting various therapeutic pathways.
The molecular structure of 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid consists of a fused ring system comprising a pyrazole ring linked to a pyridine ring, with a chlorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position. The presence of these functional groups not only contributes to its distinct chemical profile but also influences its interactions with biological targets. The chloro substituent, in particular, is known to enhance binding affinity and selectivity, making this compound a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in developing novel therapeutic agents based on pyrazolopyridine derivatives due to their demonstrated efficacy in preclinical studies. One of the most compelling areas of research has been their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Studies have shown that compounds with similar structural motifs can modulate the activity of tyrosine kinases, leading to inhibition of tumor growth and reduced inflammation.
The 1-methyl group in the title compound is another key feature that contributes to its pharmacological properties. Methyl substitution on heterocyclic compounds often enhances metabolic stability and bioavailability, which are crucial factors for drug development. Additionally, the carboxylic acid moiety at the 3-position provides a site for further functionalization, allowing chemists to tailor the compound’s properties for specific biological applications.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with various protein targets. These studies have highlighted its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are overexpressed in many cancer cell lines. By interfering with CDK activity, this compound could disrupt cell cycle progression and induce apoptosis, offering a novel mechanism for cancer therapy.
Furthermore, the 4-chlorophenyl substituent plays a pivotal role in determining the compound’s biological activity. Chlorophenyl groups are frequently found in bioactive molecules due to their ability to engage in hydrophobic interactions and π-stacking with aromatic residues in protein targets. This interaction is particularly important for achieving high affinity and selectivity, which are essential for effective drug design.
The synthesis of 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has been optimized by several research groups to improve yield and purity. Common synthetic routes involve multi-step organic transformations starting from readily available precursors such as 4-chlorobenzaldehyde and methyl acetoacetate. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the fused ring system efficiently.
Evaluation of the pharmacokinetic properties of this compound has revealed promising results regarding its solubility, stability, and absorption characteristics. These parameters are critical for determining whether a candidate molecule can progress into clinical trials. Preliminary studies have shown that 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential as an orally administered therapeutic agent.
The compound’s interaction with biological targets has been further explored through X-ray crystallography and molecular dynamics simulations. These techniques have provided detailed insights into how 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid binds to its intended receptors or enzymes. Such structural information is invaluable for rational drug design, allowing researchers to make informed modifications to enhance potency and reduce off-target effects.
One notable study published in a leading pharmaceutical journal demonstrated that derivatives of this compound exhibit significant anti-proliferative effects on breast cancer cell lines. The study employed high-throughput screening (HTS) methods to identify lead compounds from a library of pyrazolopyridine derivatives. 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid emerged as one of the most potent inhibitors tested, showing IC50 values comparable to those of established kinase inhibitors.
The role of computational modeling in optimizing this compound cannot be overstated. Molecular docking studies have been used to predict binding affinities and optimize lead structures before experimental synthesis. These simulations have helped identify key interactions between the chlorophenyl group and target proteins, guiding modifications that enhance binding efficacy.
In conclusion, 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS No. 1354706-20-9) represents a structurally intriguing molecule with significant potential in pharmaceutical applications. Its unique scaffold and functional groups make it an attractive candidate for further development as an inhibitor of kinases and other therapeutic targets. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for novel treatments in oncology and inflammatory diseases.
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